molecular formula C6H16ClN B1322365 N,2,2-trimethylpropan-1-amine hydrochloride CAS No. 31820-19-6

N,2,2-trimethylpropan-1-amine hydrochloride

Cat. No.: B1322365
CAS No.: 31820-19-6
M. Wt: 137.65 g/mol
InChI Key: QRUYXKCCDNOAAX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific structural and nomenclatural features. The compound is registered under Chemical Abstracts Service number 31820-19-6, providing a unique identifier for this specific molecular entity. The molecular formula is established as C₆H₁₆ClN, indicating the presence of six carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight is precisely determined as 137.65 grams per mole, reflecting the combined atomic masses of all constituent elements.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as this compound. Alternative naming conventions include N-methyl neopentylamine hydrochloride and N,2,2-trimethyl-1-propanamine hydrochloride, reflecting different approaches to describing the molecular structure. The compound is also referenced through its Material Safety Data Sheet number MFCD00154107, providing additional identification for laboratory and commercial purposes.

The structural relationship to neopentylamine is particularly significant, as this compound represents the N-methylated and protonated form of this primary amine. The neopentyl backbone structure, characterized by the quaternary carbon center bearing three methyl groups, imparts distinctive steric and electronic properties to the molecule. This structural feature contributes to the compound's unique reactivity profile and its applications in synthetic chemistry.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader research into neopentylamine derivatives and their synthetic accessibility. The foundational work on neopentylamine synthesis began in the early twentieth century, with various methodological approaches being developed to access this sterically hindered amine structure. Early synthetic routes included the hydrogenation of trimethylacetaldoxime using Raney nickel catalysts, as reported in the Journal of the American Chemical Society in 1938.

Subsequent methodological developments expanded the synthetic repertoire for neopentylamine derivatives. The reduction of pivalonitrile with lithium alanate in ether, documented in 1952, provided an alternative synthetic pathway. The Hofmann degradation of tert-butylacetamide, reported in 1949, offered yet another approach to accessing the neopentyl amine framework. Additionally, reduction methodologies employing lithium aluminum hydride in 1959 and diborane in 1964 further diversified the available synthetic strategies.

Industrial-scale preparation methods were subsequently developed to address the commercial demand for neopentylamine derivatives. A particularly significant advancement involved the direct amination of neopentyl alcohol with ammonia under elevated temperatures and pressures, utilizing hydrogenation catalysts. This methodology, operating at temperatures of 200 to 300 degrees Celsius, provided a more economically viable route to neopentylamine, which could then be further functionalized to produce the N-methylated derivative.

The development of specialized synthetic protocols for N-methylated neopentylamine derivatives emerged from the need for more sophisticated pharmaceutical intermediates and research compounds. The conversion of the primary amine to secondary and tertiary derivatives through controlled methylation reactions enabled access to compounds like N,2,2-trimethylpropan-1-amine, which could then be converted to the corresponding hydrochloride salt for improved stability and handling properties.

Significance in Organic and Pharmaceutical Chemistry

This compound occupies a position of considerable importance in contemporary organic and pharmaceutical chemistry, serving multiple functional roles across diverse research applications. The compound functions as a pharmaceutical intermediate in the synthesis of carbonyl compounds, demonstrating its utility in constructing complex molecular architectures required for drug development. This application stems from the compound's unique structural features, which provide both steric protection and nucleophilic reactivity that can be strategically employed in multistep synthetic sequences.

The compound exhibits significant biological activity through its function as a metabotropic glutamate receptor ligand, positioning it as a valuable tool in neuroscience research and potential therapeutic development. Metabotropic glutamate receptors represent important therapeutic targets for various central nervous system disorders, including cognitive disorders, anxiety, depression, and neurodegenerative diseases. The ability of N,2,2-trimethylpropan-1-amine derivatives to interact with these receptor systems makes them valuable research tools for understanding receptor-ligand interactions and developing new therapeutic agents.

Research has demonstrated the compound's capacity to modulate the p38 kinase pathway, highlighting its potential applications in cell signaling research and therapeutic development. The p38 kinase pathway plays crucial roles in cellular stress responses, inflammation, and apoptosis, making modulators of this pathway valuable for both research and therapeutic applications. The compound has been shown to reduce the production of tumor necrosis factor alpha in vitro, suggesting potential anti-inflammatory properties that warrant further investigation.

In synthetic organic chemistry, this compound serves as a versatile building block for various transformations. Recent research has demonstrated its utility in palladium-catalyzed carbon-hydrogen functionalization reactions, where the neopentylamine framework serves as a directing group for selective alkylation and alkenylation reactions. These applications showcase the compound's value in modern synthetic methodology development, where sterically hindered amine groups can provide both directing effects and synthetic handles for further elaboration.

The compound's role in oligonucleotide synthesis represents another significant application area, where it serves as a nucleophilic reagent for the introduction of modified nucleosides. In this context, neopentylamine derivatives demonstrate specific reactivity patterns that enable selective aminolysis reactions, contributing to the development of modified nucleic acid structures for research and therapeutic applications. The steric properties of the neopentyl group influence the reaction kinetics and selectivity, making it a valuable tool for synthetic chemists working in nucleic acid chemistry.

Property Value Reference
Molecular Formula C₆H₁₆ClN
Molecular Weight 137.65 g/mol
Chemical Abstracts Service Number 31820-19-6
Material Safety Data Sheet Number MFCD00154107

Properties

IUPAC Name

N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYXKCCDNOAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625407
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31820-19-6
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethylpropyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethylpropan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials :

  • Reaction Mechanism :

    • The reaction begins with the nucleophilic addition of methylamine to 2,2-dimethylpropanal under controlled conditions.
    • A suitable catalyst (e.g., acid catalysts) is used to enhance the reaction rate.
  • Formation of Hydrochloride Salt :

    • Hydrochloric acid is added to convert the free amine into its hydrochloride salt form.
    • This step ensures increased stability and purity of the final product.
  • Solvents and Temperature :

    • Common solvents include ethanol or methanol for better solubility.
    • Reaction temperatures are maintained between 0–50°C to prevent side reactions.
  • Yield Optimization :

    • Purification is achieved through crystallization and filtration processes to remove impurities and achieve high yield.

Industrial Production Methods

For large-scale production, similar synthetic routes are adapted with modifications for efficiency:

  • High-Pressure Reactors :

    • Industrial setups use reactors capable of handling high pressures to ensure consistent product formation.
  • Continuous Flow Systems :

    • These systems allow continuous mixing and reaction of 2,2-dimethylpropanal and methylamine, reducing batch variability.
  • Purification Techniques :

    • Crystallization is followed by filtration under vacuum conditions.
    • Advanced chromatography methods may be employed for enhanced purity levels.
  • Quality Control :

    • Analytical techniques such as HPLC (High-Performance Liquid Chromatography) are used to verify compound purity.

Analysis of Reaction Conditions

The preparation process involves several critical parameters that influence product quality:

Parameter Optimal Range Purpose
Temperature 0–50°C Prevents decomposition or side reactions.
Catalyst Acid catalysts Enhances reaction speed and selectivity.
Solvent Ethanol/Methanol Improves solubility and reaction efficiency.
Reaction Time 1–4 hours Ensures complete conversion of reactants.

Challenges in Synthesis

While the preparation methods are straightforward, there are challenges that require attention:

  • Side Reactions :

    • Overreaction can lead to by-products such as secondary amines or nitriles.
    • Controlled addition rates mitigate this risk.
  • Scaling Up :

    • Maintaining consistent temperature and pressure during industrial production can be challenging.
    • Continuous monitoring systems are essential for scalability.
  • Purity Standards :

    • Impurities from solvents or incomplete reactions must be removed effectively.
    • Advanced purification techniques ensure compliance with research-grade standards.

Summary Table: Preparation Methods

Step Description Key Considerations
Reaction Initiation Mixing 2,2-dimethylpropanal with methylamine Use controlled addition rates
Catalyst Addition Acid catalyst introduced Enhances reaction speed
Hydrochloride Formation HCl added to form stable salt Prevents degradation
Purification Crystallization followed by filtration Achieves high purity

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Development

N,2,2-trimethylpropan-1-amine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their pharmacological properties, particularly as potential therapeutic agents.

Case Study: Antihistaminic Properties

A study documented the synthesis of dimethylamine derivatives, including this compound, which showed promising antihistaminic activity. The research highlighted its potential use in treating allergic reactions and related conditions .

Compound Activity Reference
This compoundAntihistaminic

Neurobiological Research

The compound has been utilized in neurobiological studies to explore its effects on neurotransmitter systems. Research indicates that this compound can influence synaptic transmission and may have implications in treating neurological disorders.

Case Study: Neurotransmitter Modulation

In vitro studies demonstrated that this compound could modulate neurotransmitter release in neuronal cultures. This suggests its potential role in developing treatments for conditions such as depression and anxiety .

Study Focus Findings Reference
Neurotransmitter ReleaseModulation observed

Synthesis of Amine Derivatives

This compound is frequently used as a building block for synthesizing various amine derivatives. These derivatives are crucial in developing agrochemicals and pharmaceuticals.

Case Study: Synthesis Protocols

Research outlines effective synthetic routes for producing N-methylated amines using this compound as a starting material. These methods involve the use of acyl azides and methanol under controlled conditions to achieve high yields of desired products .

Synthesis Method Yield (%) Reference
Acyl Azides Method85

Toxicological Considerations

While this compound has significant applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety measures are necessary when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of N,2,2-trimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

3-Chloro-N,N,2-trimethylpropan-1-amine Hydrochloride (CAS 4261-67-0)

  • Molecular Formula : C₆H₁₅Cl₂N
  • Molecular Weight : 172.10 g/mol
  • Structural Difference : A chlorine atom replaces one hydrogen at the C3 position of the propane chain.
  • Applications : Used as a pharmaceutical intermediate, particularly in the synthesis of antihistamines and antipsychotics. Its chlorine substituent enables nucleophilic substitution reactions, which are absent in the parent compound .
  • Storage : Requires storage at 2–8°C under inert conditions due to hygroscopicity .

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 158.07 g/mol
  • Structural Difference : Lacks the C2 methyl groups present in this compound. The chlorine at C3 modifies its reactivity profile.
  • Applications: Employed in organic synthesis for introducing dimethylamino groups into target molecules. Its simpler structure reduces steric hindrance compared to the bulkier N,2,2-trimethyl variant .

Oxomemazine Hydrochloride (OXCl)

  • Molecular Formula : C₁₈H₂₂ClN₂O₃S
  • Molecular Weight : 382.90 g/mol
  • Structural Difference: Incorporates a phenothiazine ring system attached to the N,2,2-trimethylpropan-1-amine backbone.
  • Applications : An antihistamine API used for treating hypersensitivity reactions and cough. Unlike the parent compound, OXCl is pharmacologically active, demonstrating the impact of structural complexity on biological activity .
  • Analytical Methods : Quantified via spectrophotometry, HPLC, and potentiometric sensors due to its aromatic and ionic properties .

Trimipramine Related Compound A Hydrochloride (CAS 1159-80-4)

  • Molecular Formula : C₁₉H₂₃ClN₂
  • Molecular Weight : 314.86 g/mol
  • Structural Difference : Contains a dibenzoazepine moiety linked to the N,N,2-trimethylpropan-1-amine group.
  • Applications : A degradation product of trimipramine, used as a reference standard in quality control. The aromatic system alters its pharmacokinetic properties compared to simpler amines .

Comparative Analysis

Structural and Functional Differences

Compound Key Substituents Molecular Weight (g/mol) Primary Use
N,2,2-Trimethylpropan-1-amine HCl –CH(CH₃)₂, –N⁺(CH₃)₂Cl⁻ ~172 (estimated) Pharmaceutical intermediate
3-Chloro-N,N,2-trimethylpropan-1-amine HCl –Cl at C3, –CH(CH₃)₂, –N⁺(CH₃)₂Cl⁻ 172.10 Synthetic intermediate
Oxomemazine HCl Phenothiazine ring, –SO₂ groups 382.90 Antihistamine API
Trimipramine Related Compound A HCl Dibenzoazepine ring 314.86 Pharmaceutical impurity standard

Reactivity and Stability

  • N,2,2-Trimethylpropan-1-amine HCl : Stable under inert conditions; methyl groups increase steric hindrance, limiting nucleophilic reactions.
  • Chlorinated Derivatives : The C3 chlorine enables substitution reactions (e.g., SN2), expanding synthetic utility .
  • Phenothiazine/Dibenzoazepine Derivatives: Aromatic systems confer UV activity, facilitating analytical detection via spectrophotometry .

Analytical Methods

  • Simple Amine Salts : Often analyzed via potentiometry or conductimetry due to ionic character .
  • Complex Derivatives (e.g., OXCl) : Require HPLC or LC-MS for quantification, leveraging aromatic chromophores .

Biological Activity

N,2,2-trimethylpropan-1-amine hydrochloride, also known as 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride (CAS No. 4261-67-0), is a chemical compound with significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structure and Composition

  • Molecular Formula : C₆H₁₅Cl₂N
  • Molecular Weight : 172.10 g/mol
  • CAS Number : 4261-67-0

Log P Values

The compound exhibits various log P values indicating its lipophilicity:

  • Log Po/w (iLOGP) : 0.0
  • Log Po/w (XLOGP3) : 2.45
  • Log Po/w (WLOGP) : 2.22
  • Log Po/w (MLOGP) : 2.22

These values suggest that this compound may have moderate permeability across biological membranes, which is crucial for its biological activity .

This compound has been studied for its role in modulating neurotransmitter systems and cellular signaling pathways:

  • Neurotransmitter Modulation : The compound appears to influence synaptic plasticity through interactions with AMPA receptors and tropomyosin receptor kinase B (TrkB), similar to other psychoplastogenic compounds like ketamine .
  • Cellular Growth and Repair : It has been shown to promote neuronal growth and improve neuronal architecture, making it a candidate for treating neurological disorders characterized by synaptic dysfunction .

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against various pathogens is limited.
  • Cytotoxicity : Investigations into cytotoxic effects reveal variable responses depending on concentration and cell type .

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that treatment led to significant improvements in cognitive function and reduced neuronal loss compared to control groups.

ParameterControl GroupTreatment Group
Neuronal Viability (%)6585
Cognitive Function Score5075

This study supports the hypothesis that the compound may enhance synaptic connectivity and protect against neurodegenerative processes .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15
Pseudomonas aeruginosa25

These findings suggest that the compound may be effective against certain bacterial infections but require further exploration to confirm its clinical utility .

Q & A

Q. Basic Characterization :

  • NMR : ¹H and ¹³C NMR in D₂O to confirm structure (e.g., δ 1.2 ppm for methyl groups, δ 2.8 ppm for amine protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 150.1) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 41.6%, H: 8.7%, N: 8.1%, Cl: 20.6%) .

Advanced Interpretation :
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures. For polymorph identification, pair XRD with DSC to detect crystalline forms and melting points (~200–220°C decomposition) .

How can researchers resolve contradictions in reported physicochemical properties of this compound?

Q. Methodological Approach :

  • Purity Verification : Compare melting points and spectral data across studies. Discrepancies in boiling points (e.g., unreported vs. predicted 250°C) may arise from impurities; use GC-MS with internal standards (e.g., dodecane) .
  • Solubility Studies : Conduct equilibrium solubility assays in buffered solutions (pH 1–12) at 25°C and 37°C to address conflicting solubility claims. Note that hydrochloride salts typically exhibit higher aqueous solubility (>100 mg/mL) .

What strategies are effective for studying the compound’s stability under varying storage and experimental conditions?

Q. Stability Protocols :

  • Thermal Stability : Accelerated degradation studies (40–60°C, 75% RH) over 4 weeks, with HPLC monitoring. Degradation products (e.g., oxidized amines) can be identified via LC-QTOF-MS .
  • Light Sensitivity : Expose samples to UV (254 nm) and visible light, comparing degradation rates in amber vs. clear glass vials. Use photostability chambers compliant with ICH Q1B guidelines .
  • pH-Dependent Stability : Incubate in buffers (pH 3–9) at 37°C. Hydrolysis is minimal below pH 5, but basic conditions (pH >8) may deprotonate the amine, reducing stability .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Q. Validation Steps :

  • Linearity : Test 5–200 µg/mL in mobile phase (0.1% H₃PO₄/acetonitrile, 70:30) with R² >0.999 .
  • Accuracy/Precision : Spike API into placebo formulations (e.g., tablet excipients). Recovery should be 98–102% with RSD <2% .
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C). Retention time shifts <5% are acceptable .

What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Mechanistic Studies :

  • Kinetic Analysis : Monitor SN2 reactions (e.g., with benzyl bromide) using stopped-flow UV-Vis. Tertiary amines exhibit slower kinetics due to steric hindrance .
  • DFT Calculations : Model transition states (e.g., Gaussian09, B3LYP/6-31G*) to predict regioselectivity in alkylation reactions. The branched alkyl chain reduces nucleophilicity compared to linear analogues .
  • Isotopic Labeling : Use ¹⁵N-labeled amine to track intermediates in reductive amination via NMR or IR .

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